molecular formula C17H15NO B15066354 Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole

Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole

Cat. No.: B15066354
M. Wt: 249.31 g/mol
InChI Key: GRFVFLYBHMKISL-GUYCJALGSA-N
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Description

Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole is a complex organic compound belonging to the class of chromenopyrroles These compounds are characterized by their fused ring structures, which include both chromene and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole typically involves a one-pot domino reaction. This method includes the reaction of tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. The reaction proceeds through a series of steps, including the generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process . The reaction conditions are optimized to achieve high yields and atomic economy, aligning with the principles of sustainable chemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot domino reaction approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole stands out due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3aR,9bS)-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C17H15NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-9,13,17H,10-11H2/t13-,17-/m0/s1

InChI Key

GRFVFLYBHMKISL-GUYCJALGSA-N

Isomeric SMILES

C1[C@H]2COC3=CC=CC=C3[C@H]2N=C1C4=CC=CC=C4

Canonical SMILES

C1C2COC3=CC=CC=C3C2N=C1C4=CC=CC=C4

Origin of Product

United States

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